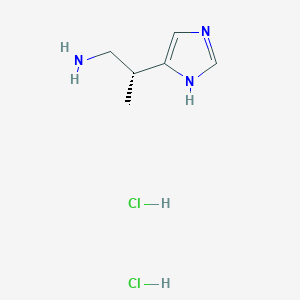
(R)(-)-alpha-Methylhistamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.
Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation of histamine.
Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.
Purification: Purification steps to ensure high purity of the final product.
Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted histamine derivatives.
Scientific Research Applications
®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Helps in understanding the role of histamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of pharmaceuticals targeting histamine receptors.
Mechanism of Action
®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-(-)-3-Piperidinamine dihydrochloride
Uniqueness
®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.
Properties
Molecular Formula |
C6H13Cl2N3 |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI Key |
WYTFQBBWJOPBCK-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CN=CN1.Cl.Cl |
Canonical SMILES |
CC(CN)C1=CN=CN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


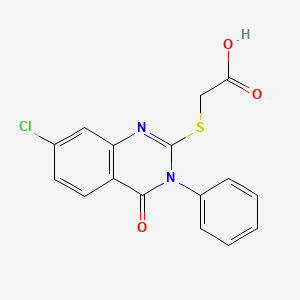

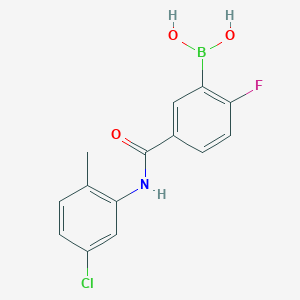

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)

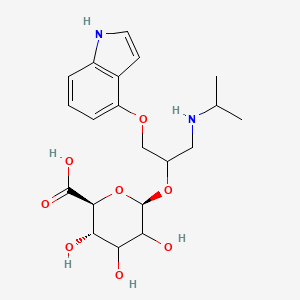
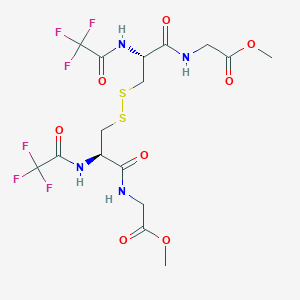

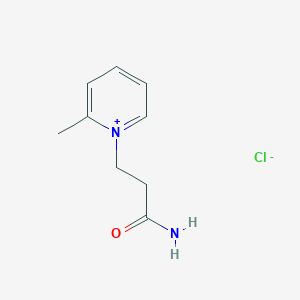
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

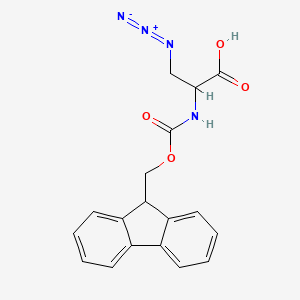
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
